molecular formula C9H15N3O2S B15257318 2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid

2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B15257318
M. Wt: 229.30 g/mol
InChI Key: YVHGGGSZUNAZAL-UHFFFAOYSA-N
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Description

2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the acylation of 2-aminothiazole. One common method is to react 2-aminothiazole with an acylating agent under suitable conditions to produce the desired compound . Another method involves the condensation of chloroacetyl chloride with 2-aminothiazole, followed by hydrolysis . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. The compound’s biological activity is often attributed to its ability to inhibit or activate specific pathways, depending on the target . The molecular electrostatic potential surface of the thiazole ring plays a significant role in drug-target protein interactions .

Comparison with Similar Compounds

Similar compounds to 2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid include other thiazole derivatives such as:

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-[2-[2-(dimethylamino)ethylamino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C9H15N3O2S/c1-12(2)4-3-10-9-11-7(6-15-9)5-8(13)14/h6H,3-5H2,1-2H3,(H,10,11)(H,13,14)

InChI Key

YVHGGGSZUNAZAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=CS1)CC(=O)O

Origin of Product

United States

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